molecular formula C14H10Br2N2S B2453667 2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole CAS No. 313253-11-1

2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole

Cat. No. B2453667
CAS RN: 313253-11-1
M. Wt: 398.12
InChI Key: ZQAFWGSBZRJODK-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic compound, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole ring is a key component of many biologically active molecules and is used in a variety of everyday applications .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One common method involves the cyclization of amido-nitriles, which proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of nitrogen atoms gives imidazole its unique chemical properties.


Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For instance, the atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, completely soluble in water, and has a calculated dipole of 3.61D . Its properties can vary when different functional groups are added to the imidazole ring.

Scientific Research Applications

Antitubercular Activity

The compound has been investigated for its antimycobacterial properties. Researchers synthesized novel analogues of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, incorporating piperazine and various 1,2,3 triazoles. Among these derivatives, benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited remarkable activity against Mycobacterium tuberculosis (Mtb). It displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra, with no acute cellular toxicity observed. Another compound, IT06 , carrying a 2,4-dichloro phenyl moiety, also showed significant activity against Mtb .

Functional Molecules Synthesis

Imidazoles, including derivatives like this compound, serve as key components in functional molecules used across various applications. Recent advances in the synthesis of imidazoles have highlighted their importance .

Ionic Liquid-Mediated Synthesis

Arafa reported the synthesis of tri- and tetra-substituted imidazoles using an aqueous 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquid. This highlights the versatility of imidazoles as pharmacophores .

Safety and Hazards

The safety and hazards associated with imidazole compounds can vary greatly depending on their specific structure and usage. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Research into imidazole compounds is ongoing, with many potential applications in fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-[(2,4-dibromophenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2S/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAFWGSBZRJODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole

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